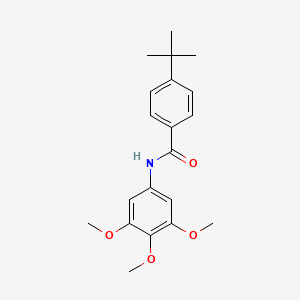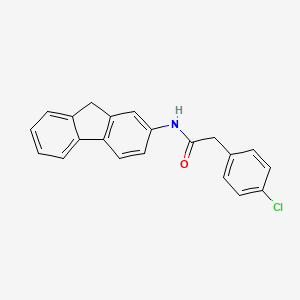
4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide
Übersicht
Beschreibung
4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, commonly known as TTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been synthesized using several methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
- Polyamides with flexible main-chain ether linkages and ortho-phenylene units have been synthesized using derivatives similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide. These polyamides exhibit high thermal stability, solubility in polar solvents, and can form transparent, flexible, and tough films. This makes them potentially useful for various applications in material science (Hsiao, Yang, & Chen, 2000).
Potential Anticancer Applications
- Certain benzamide derivatives, including those structurally similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, have been studied for their potential as antimitotic agents. These compounds have shown selectivity towards certain cancer cell lines, indicating their potential in cancer therapy (Sadovnikov et al., 2022).
Bioorganic and Medicinal Chemistry
- Research in bioorganic and medicinal chemistry has led to the discovery of derivatives of 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide as novel farnesoid X receptor (FXR) antagonists. These findings are significant for the development of new drugs targeting FXR (Song et al., 2015).
Organogel Research
- Organogels based on perylenetetracarboxylic diimides, which include compounds related to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, have been studied for their gelating abilities in different solvents. These organogels show promise in the design of novel materials based on perylenetetracarboxylic diimides (Wu et al., 2011).
Synthesis of Complexes for Drug Discovery
- The synthesis of complexes with metals, using thiourea derivatives similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, has been explored for potential use in drug discovery. These complexes show improved lipophilicity and permeability, which are crucial in drug action (Ruswanto et al., 2021).
Molecular Docking and Anticancer Activity
- N-(4-tert-butylphenylcarbamoyl)benzamide, a compound related to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, has been synthesized and its structure identified. Molecular docking was used to predict its cytotoxic activity against HeLa cells. This study indicates that such compounds could have potential as anticancer agents (Purwanto et al., 2021).
Novel Methodologies in Pharmaceutical Synthesis
- Research into 1,2,3-benzotriazin-4(3H)-one derivatives, which are related to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, has uncovered new methodologies for their preparation. These compounds have potential applications as pesticides and pharmaceuticals, making this a significant advancement in the field (Chirila et al., 2018).
Anticancer Effect on Colon Carcinoma Cells
- Derivatives of 3,4,5-trihydroxy-N-alkyl-benzamide, structurally similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, have been synthesized and tested for their anticancer effects on colon carcinoma HCT-116 cells. These studies are crucial for understanding the potential therapeutic applications of such compounds (Chan et al., 2018).
Development of New Anticancer Agents
- N-[4-(alkyl)cyclohexyl]-substituted benzamides, similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer potencies. Such research contributes to the development of new therapeutic agents (Pau et al., 1999).
Chemosensor for Selective Detection
- A fluorescence chemosensor based on a compound similar to 4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide was developed for the selective detection of Ba2+ ions. Such chemosensors have potential applications in environmental monitoring and biological systems (Ravichandiran et al., 2019).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)14-9-7-13(8-10-14)19(22)21-15-11-16(23-4)18(25-6)17(12-15)24-5/h7-12H,1-6H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHBTNZSXRLCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)
![N-cyclohexyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5177901.png)

![N-[2-(2-naphthyloxy)ethyl]-1-butanamine oxalate](/img/structure/B5177918.png)

![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B5177938.png)
![4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5177947.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177949.png)

![(3-chloro-4-fluorophenyl)[2-(2-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5177953.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5177956.png)
![1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-1H-benzimidazole](/img/structure/B5177964.png)